3-[(Ethylamino)methyl]benzamide hydrochloride
Description
Positional Isomerism
- Ortho/meta/para isomerism : The ethylaminomethyl group is fixed at the meta position (carbon 3) relative to the carboxamide group. Substitution at the ortho (carbon 2) or para (carbon 4) positions would yield distinct isomers. For example:
- 2-[(ethylamino)methyl]benzamide hydrochloride (ortho isomer)
- 4-[(ethylamino)methyl]benzamide hydrochloride (para isomer)
No such isomers are reported for this compound in the provided data.
Functional Group Isomerism
The ethylaminomethyl group (-CH2-NH-CH2CH3) could theoretically adopt alternative configurations, but the linear ethyl chain and secondary amine structure are definitive in this case. The hydrochloride salt form further stabilizes the protonated amine, eliminating tautomeric or resonance-driven isomerism.
No stereoisomerism is observed, as the molecule lacks chiral centers or geometric constraints.
Properties
IUPAC Name |
3-(ethylaminomethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-12-7-8-4-3-5-9(6-8)10(11)13;/h3-6,12H,2,7H2,1H3,(H2,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDJHCCIVNQKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylamino)methyl]benzamide hydrochloride typically involves the reaction of benzamide with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylamino)methyl]benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-[(Ethylamino)methyl]benzamide hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-[(Ethylamino)methyl]benzamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The ethylamino group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)benzamide
- N-(2-Morpholinoethyl)benzamide
- N-(2-Piperidinylmethyl)benzamide
Uniqueness
3-[(Ethylamino)methyl]benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable tool in research and industry.
Biological Activity
3-[(Ethylamino)methyl]benzamide hydrochloride, with the molecular formula C10H14N2O·HCl, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
The mode of action for this compound is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
- Interaction with Cellular Receptors : The compound may interact with various receptors involved in cell signaling pathways.
Case Studies and Experimental Data
- Antibacterial Activity :
- Anticancer Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| 3-[(Ethylamino)methyl]benzamide | Structure | 12.5 | 15 |
| Benzamide Derivative A | Structure A | 15 | 20 |
| Benzamide Derivative B | Structure B | 10 | 18 |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of benzoyl chloride with ethylamine under controlled conditions. Variants of this compound are being explored for enhanced biological activity and specificity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-[(Ethylamino)methyl]benzamide hydrochloride, and how can reaction yields be optimized?
- Methodology : A plausible route involves reductive amination of 3-carboxybenzaldehyde with ethylamine, followed by amidation and HCl salt formation. Optimize stoichiometry (e.g., 1.2 equivalents of ethylamine) and employ catalysts like NaBH₃CN in methanol. Monitor intermediates via TLC and confirm purity using HPLC (≥98% by area normalization) .
- Key Controls : Include inert atmosphere (N₂/Ar) to prevent oxidation and validate intermediates via FT-IR for characteristic N-H and C=O stretches.
Q. Which analytical techniques are critical for structural and purity characterization?
- Techniques : Use ¹H/¹³C NMR to confirm the ethylamino-methyl linkage and benzamide backbone. Mass spectrometry (ESI+) verifies the molecular ion ([M+H]⁺). Elemental analysis ensures correct Cl⁻ content in the hydrochloride salt .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water (0.1% TFA) gradients .
Q. How can aqueous solubility be improved for in vitro assays?
- Strategies : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Determine solubility via the shake-flask method with UV-Vis quantification at λ_max .
- Validation : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess pH-dependent behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities?
- Orthogonal Assays : Cross-validate using radioligand displacement (e.g., [³H]-ligand for GPCRs) and functional assays (e.g., cAMP accumulation for Gαs-coupled receptors). Include positive controls (e.g., known agonists) and assess batch-to-batch variability .
- Data Triangulation : Replicate studies across independent labs with standardized protocols (e.g., cell passage number, incubation times) .
Q. What methodologies assess stability under physiological and storage conditions?
- Accelerated Stability Testing : Incubate in buffers (pH 1–9) at 37°C for 48 hours, analyzing degradation via LC-MS. Identify major degradants (e.g., hydrolysis products) .
- Long-Term Storage : Store lyophilized powder at -20°C with desiccants; monitor moisture content via Karl Fischer titration .
Q. Which in vitro models are suitable for preliminary toxicity profiling?
- Hepatotoxicity : Use primary hepatocytes or HepG2 cells for CYP450 inhibition assays. Measure lactate dehydrogenase (LDH) release as a necrosis marker .
- Apoptosis Screening : Caspase-3/7 activation assays in HEK293 cells, with staurosporine as a positive control .
Q. How can molecular docking studies guide target identification?
- Protocol : Perform homology modeling of suspected targets (e.g., serotonin receptors) using SWISS-MODEL. Dock the compound with AutoDock Vina, validating poses via molecular dynamics (100 ns simulations) .
- Validation : Compare docking scores with experimental IC₅₀ values from binding assays to refine computational models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in IC₅₀ values across studies?
- Root Cause Analysis : Check assay conditions (e.g., ATP concentration in kinase assays, Mg²⁺ levels). Validate compound integrity post-assay via LC-MS to rule out degradation .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to estimate consensus IC₅₀ with confidence intervals .
Safety and Handling
Q. What personal protective equipment (PPE) is required for handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
